N-(furan-2-ylmethyl)-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
N-(FURAN-2-YLMETHYL)-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(FURAN-2-YLMETHYL)-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE involves multiple steps. One common synthetic route includes the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under specific reaction conditions . The reaction typically requires a catalyst and is carried out under reflux conditions. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-(FURAN-2-YLMETHYL)-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
N-(FURAN-2-YLMETHYL)-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(FURAN-2-YLMETHYL)-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(FURAN-2-YLMETHYL)-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but may have different substituents, leading to variations in their biological activities.
Furan derivatives: Compounds with a furan ring exhibit diverse pharmacological properties, including antibacterial and antifungal activities.
Morpholine-containing compounds: These compounds are known for their role in medicinal chemistry as scaffolds for drug development.
Properties
Molecular Formula |
C15H18N6O2 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C15H18N6O2/c1-20-13-12(10-17-20)14(21-4-7-22-8-5-21)19-15(18-13)16-9-11-3-2-6-23-11/h2-3,6,10H,4-5,7-9H2,1H3,(H,16,18,19) |
InChI Key |
SYIMRNQOHZCGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NCC3=CC=CO3)N4CCOCC4 |
Origin of Product |
United States |
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